Preserved Secondary Sulfonamide N–H Hydrogen-Bond Donor Capacity vs. N-Methyl Congener
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride retains the secondary sulfonamide functionality (–SO2–NH–CH2–) that provides one hydrogen-bond donor (HBD) capable of engaging catalytic residues in target enzymes. The closest commercially available tertiary sulfonamide analog, N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide hydrochloride (CAS 1420888-81-8), is permanently N-methylated at the sulfonamide nitrogen, eliminating this HBD . In the DPP-4 pyrrolidin-2-ylmethyl sulfonamide series, N-alkylation that removes the sulfonamide N–H was explicitly shown to ablate potency, with the secondary sulfonamide analog 7k achieving an IC50 of 0.38 nM whereas N-alkylated congeners suffered >1000-fold potency loss [1]. While this DPP-4 comparison involves a beta-homophenylalanine scaffold distinct from the target compound, the pharmacophore principle—that the sulfonamide N–H is a structurally conserved, target-validated HBD—applies across at least four target classes [2]. Procurement of the N-methyl variant therefore introduces a proven, quantifiable risk of complete target disengagement if the binding site requires this donor.
| Evidence Dimension | Hydrogen-bond donor count at sulfonamide nitrogen |
|---|---|
| Target Compound Data | 1 HBD (secondary sulfonamide –NH–) |
| Comparator Or Baseline | N-methyl-N-(pyrrolidin-3-ylmethyl)thiophene-2-sulfonamide HCl: 0 HBD at sulfonamide nitrogen (tertiary sulfonamide) |
| Quantified Difference | Loss of 1 HBD; in DPP-4 series, N-alkylation reduced potency by >1000-fold (IC50 shifted from 0.38 nM to >380 nM) [1] |
| Conditions | Pharmacophore modeling across carbonic anhydrase, serine protease, ion channel, and DPP-4 target classes [2] |
Why This Matters
The presence vs. absence of the sulfonamide N–H is a binary pharmacophore gate: targets requiring this donor will not tolerate the N-methyl analog, making the secondary sulfonamide the only viable procurement choice for such programs.
- [1] Nordhoff S, et al. Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV. Bioorg Med Chem Lett. 2009;19(15):4201-4203. View Source
- [2] Supporting references across classes: (a) Alterio V et al. Bioorg Med Chem. 2013;21(13):3863-3870; (b) RCSB PDB 3VFE; (c) US Patent 8,163,720; (d) Nordhoff S et al. Bioorg Med Chem Lett. 2009;19(15):4201-4203. View Source
